8-O-methylsclerotiorinamine
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Overview
Description
8-O-methylsclerotiorinamine is a natural product found in Penicillium multicolor with data available.
Scientific Research Applications
1. Antagonistic Properties in Protein-Protein Interactions
8-O-Methylsclerotiorinamine has been identified as an antagonist of the Grb2-SH2 domain. Isolated from Penicillium multicolor, this compound significantly inhibits the binding between the Grb2-SH2 domain and the phosphopeptide derived from the Shc protein. It also blocks protein-protein interactions of Grb2-Shc in cell-based experiments, showing promising results in inhibiting specific molecular interactions involved in cell signaling processes (Nam et al., 2000).
2. Enantioselective Syntheses of Azaphilone Natural Products
The compound has been utilized in the enantioselective syntheses of the azaphilone natural products, including (+)-sclerotiorin and (+)-8-O-methylsclerotiorinamine. The synthesis process involves copper-mediated asymmetric dearomatization using bis-μ-oxo copper complexes prepared from readily available (+)-sparteine surrogates. This research highlights the compound's role in facilitating the production of specific natural products with potential pharmaceutical applications (Germain et al., 2011).
Properties
Molecular Formula |
C22H26ClNO4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[(7R)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-8-methoxy-7-methyl-6-oxoisoquinolin-7-yl] acetate |
InChI |
InChI=1S/C22H26ClNO4/c1-7-13(2)10-14(3)8-9-16-11-17-18(12-24-16)21(27-6)22(5,28-15(4)25)20(26)19(17)23/h8-13H,7H2,1-6H3/b9-8+,14-10+/t13?,22-/m0/s1 |
InChI Key |
XEYGOCHZSYIFRN-BEFCGSBYSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=C2C=N1)OC)(C)OC(=O)C)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=C2C=N1)OC)(C)OC(=O)C)Cl |
Synonyms |
8-O-methylsclerotiorinamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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